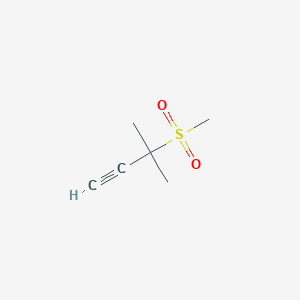

3-Methyl-3-(methylsulfonyl)but-1-yne

Description

Contextualization within Organosulfur and Alkyne Chemistry

Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. lookchem.com The sulfonyl group (-SO₂-) in 3-Methyl-3-(methylsulfonyl)but-1-yne is a key functional group in organosulfur chemistry, known for its electron-withdrawing nature and its ability to influence the reactivity of adjacent atoms. This group enhances the polarity of the molecule and can participate in a variety of chemical transformations. cymitquimica.com

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. nih.gov This triple bond is a region of high electron density, making it susceptible to a wide range of chemical reactions, particularly addition reactions. smolecule.com The terminal alkyne in this compound, with its acidic proton, offers a reactive site for carbon-carbon bond formation and other functional group interconversions. nih.gov The linear geometry of the alkyne group also imparts specific spatial arrangements in the molecules synthesized from it. rsc.org

The presence of both the methylsulfonyl group and the terminal alkyne within the same molecule creates a unique chemical entity with distinct reactivity. The electron-withdrawing sulfonyl group can influence the acidity of the alkynyl proton and the reactivity of the triple bond, making this compound a versatile reagent in organic synthesis.

Significance of the Methylsulfonyl-Substituted Alkyne Moiety in Synthetic Methodologies

The methylsulfonyl-substituted alkyne moiety is a valuable functional group in synthetic organic chemistry due to its dual reactivity. This structural motif allows for a variety of chemical transformations, making it a key component in the construction of complex molecular architectures.

The alkyne portion of the molecule can undergo a range of reactions, including:

Addition Reactions : The carbon-carbon triple bond can react with various reagents, such as hydrogen halides or water, in the presence of catalysts to form substituted products. smolecule.com

Hydrogenation : The triple bond can be reduced to a double or single bond, providing a route to alkenes and alkanes. smolecule.com

Cycloaddition Reactions : The alkyne can participate in cycloaddition reactions to form cyclic compounds. cymitquimica.com

Coupling Reactions : The terminal alkyne is a key participant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. smolecule.com

The methylsulfonyl group also plays a crucial role in the synthetic utility of the compound. Its strong electron-withdrawing properties can activate the alkyne for certain nucleophilic additions. Furthermore, the sulfonyl group itself can be a target for chemical modification or can be used to direct the stereochemistry of reactions at nearby centers. The synthesis of vinyl sulfones, for example, can be achieved through the hydrosulfonylation of alkynes. rsc.orgscispace.com

The combination of these two functional groups in this compound makes it a valuable intermediate for the synthesis of a diverse array of organic compounds.

Overview of Research Trajectories for the Compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of pharmaceutically active compounds. Its unique structure allows for its incorporation into larger, more complex molecules with potential therapeutic applications.

A significant research trajectory for this compound is its use in the development of antiviral agents. Notably, this compound has been cited as an intermediate in the synthesis of novel inhibitors of the human immunodeficiency virus (HIV) capsid protein. lookchem.compharmacompass.com These capsid inhibitors represent a promising class of antiretroviral drugs with a distinct mechanism of action.

Another area of investigation involves its use in the synthesis of compounds targeting other cellular pathways. For instance, it has been mentioned in the context of preparing diacylglycerol kinase modulating compounds, which have potential applications in the treatment of cancer and viral infections. lookchem.com

The recurring appearance of this compound in patents related to therapeutic compound synthesis underscores its importance as a building block in medicinal chemistry. The research trajectory for this compound is therefore closely linked to the discovery and development of new drugs, where its specific chemical properties are leveraged to construct novel molecular frameworks with desired biological activities. lookchem.comnoaticbiopharm.com

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-methylsulfonylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-5-6(2,3)9(4,7)8/h1H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWUIROEZGTISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Methyl 3 Methylsulfonyl but 1 Yne

Strategies for Carbon-Sulfur Bond Formation in Alkyne Systems

The formation of the C(sp)-S bond is the crucial step in the synthesis of 3-Methyl-3-(methylsulfonyl)but-1-yne. Methodologies to achieve this can be classified based on the nature of the bond-forming event, primarily involving nucleophilic attack by a sulfur-based reagent or transition metal-catalyzed coupling processes.

Nucleophilic strategies are foundational in the synthesis of sulfones and typically involve the reaction of an electrophilic carbon center with a nucleophilic sulfur species. In the context of alkynyl sulfones, this can be achieved through the reaction of a substituted alkyne with a sulfonylation agent or by using a sulfinate salt as the nucleophile.

A direct method for the synthesis of this compound involves the reaction of a suitable alkyne precursor with a sulfonylating agent. evitachem.com For instance, 3-methyl-1-butyne (B31179) can be reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine. evitachem.com This approach relies on the deprotonation of the terminal alkyne to form an acetylide, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Another widely applicable nucleophilic approach is the reaction of terminal alkynes with sodium sulfinates. organic-chemistry.org Metal-free, iodine-catalyzed reactions of arylacetylenes with sodium sulfinates have been shown to be highly efficient. researchgate.netorganic-chemistry.org Similarly, electrochemical sulfonylation of alkynes with sodium sulfinates provides a transition-metal-free and oxidant-free method to furnish diverse alkynyl sulfones in satisfactory yields. organic-chemistry.org These methods offer advantages such as mild reaction conditions and tolerance of a broad range of functional groups. organic-chemistry.org

Copper-catalyzed reactions represent a powerful tool for C–S bond formation. These methods often provide milder conditions compared to other transition metals and exhibit high efficiency. One established strategy involves the coupling of halogenated alkyne precursors with sulfinate salts. While many examples focus on aryl sulfinates, the principles are applicable to alkyl sulfones as well. Copper(I) and Copper(II) salts are commonly employed as catalysts. For example, a mild method for preparing aryl and alkenylsulfones utilizes copper(II) acetate (B1210297) with 1,10-phenanthroline (B135089) as a ligand to couple organoboronic acids and sodium sulfinate salts. researchgate.net

Copper catalysis can also facilitate Heck-type couplings of sulfonyl chlorides with olefins to generate vinyl sulfones, which can be precursors to alkynyl sulfones. researchgate.net Furthermore, copper-catalyzed cascade strategies can be used for the synthesis of sulfonylated compounds from sulfonyl chlorides and alkynes. rsc.org The use of masked sulfinate reagents, which release the sulfinate functional group under specific conditions, has also been developed in copper-catalyzed systems to overcome challenges associated with the low solubility and hygroscopicity of sulfinate salts. nih.gov

| Catalyst/Mediator | Alkyne Substrate | Sulfonyl Source | Key Features |

| Iodine (cat.) | Arylacetylenes | Sodium Sulfinates | Metal-free, efficient, broad functional group tolerance. researchgate.netorganic-chemistry.org |

| Electrochemical | Alkynes | Sodium Sulfinates | Transition-metal-free, oxidant-free, room temperature. organic-chemistry.org |

| Copper(II) Acetate | Halogenated Alkynes | Sulfinates | Mild conditions, often used with a ligand like 1,10-phenanthroline. researchgate.net |

Palladium-catalyzed cross-coupling reactions are among the most impactful transformations in modern organic synthesis due to their mild conditions and broad functional group tolerance. nobelprize.org For the synthesis of alkynyl sulfones, these methodologies typically involve the coupling of a terminal alkyne with a sulfonyl-containing partner or an alkynyl halide with a sulfur nucleophile.

A notable approach is the Sonogashira-type coupling, which has been adapted for C-S bond formation. A palladium-catalyzed desulfitative cross-coupling of arylsulfonyl hydrazides with terminal alkynes provides a general route to functionalized internal alkynes. researchgate.net Another versatile method is a one-pot, three-component protocol for preparing arylsulfonyl alkynes from organometallic reagents (or aryl iodides via a Pd-catalyzed step), a sulfur dioxide surrogate like DABSO, and ethynyl-benziodoxolone (EBX) reagents. acs.org This palladium-catalyzed variant is particularly useful for substrates that are sensitive to the strongly basic or nucleophilic conditions required for organometallic precursors. acs.org The mechanism of these reactions generally involves an oxidative addition of an organohalide to the Pd(0) catalyst, followed by transmetallation and reductive elimination to form the desired product. nobelprize.org

| Coupling Partners | Catalyst System | Key Features |

| Arylsulfonyl hydrazides + Terminal alkynes | Palladium catalyst | Sonogashira-type desulfitative coupling. researchgate.net |

| Aryl iodides + DABSO + EBX reagents | Pd(0) catalyst | One-pot, three-component synthesis; suitable for base-sensitive substrates. acs.org |

Nucleophilic Sulfonylation Approaches

Comparison and Evaluation of Synthetic Route Efficiency and Selectivity

The choice of synthetic route for this compound depends on factors such as substrate availability, desired purity, and scalability. Each methodology presents a unique set of advantages and disadvantages regarding efficiency and selectivity.

Nucleophilic Sulfonylation: Direct reaction with sulfonylating agents like methylsulfonyl chloride is straightforward but may require careful control of basic conditions to avoid side reactions. The use of sodium sulfinates, particularly with iodine catalysis or electrochemical methods, offers a metal-free and often milder alternative with good to excellent yields and high functional group tolerance. organic-chemistry.org These methods are generally highly selective for the formation of the C-S bond without affecting other parts of the molecule.

Copper-Mediated Coupling: Copper-catalyzed routes are attractive due to the low cost and low toxicity of copper relative to other transition metals. They often proceed under mild conditions and can be highly efficient. rsc.org However, selectivity can sometimes be a challenge, and the reaction may require specific ligands to achieve high yields. For instance, the hydrosulfonylation of alkynes with arylsulfinic acids can lead to vinyl sulfones instead of the desired alkynyl sulfones if conditions are not optimized. dntb.gov.ua

| Method | Typical Yields | Selectivity | Key Advantages | Key Disadvantages |

| Nucleophilic Sulfonylation | Good to Excellent organic-chemistry.org | High | Metal-free options, mild conditions, simple reagents. | May require strong bases; substrate scope can be limited. |

| Copper-Mediated Coupling | Moderate to High rsc.org | Good to High | Inexpensive catalyst, mild conditions. | Ligand optimization may be needed; potential for side products (e.g., vinyl sulfones). dntb.gov.ua |

| Palladium-Catalyzed Coupling | Good to Excellent acs.org | Excellent | Broad scope, high functional group tolerance, one-pot options. | High cost of catalyst and ligands, potential for metal contamination. |

Process Development and Scalability Considerations in Laboratory and Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale introduces several critical considerations, including cost, safety, environmental impact, and robustness of the process.

For the synthesis of this compound, nucleophilic sulfonylation methods using sulfinate salts are promising for scalability. organic-chemistry.org The use of metal-free, iodine-catalyzed systems avoids the cost and purification challenges associated with transition metal catalysts. researchgate.net Electrochemical methods are also highly scalable and align with green chemistry principles by avoiding chemical oxidants. organic-chemistry.org

Copper-catalyzed reactions are also viable for scale-up due to the abundance and low cost of copper. However, optimizing reaction conditions to ensure high selectivity and minimize catalyst loading is crucial for an economically feasible process. The potential need for ligands adds a layer of cost and complexity.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 Methylsulfonyl but 1 Yne

Reactivity Profiles of the Alkyne Moiety

The acetylenic proton and the π-bonds of the alkyne functionality in 3-Methyl-3-(methylsulfonyl)but-1-yne are the primary sites of its chemical reactivity. The electron-deficient nature of the alkyne, induced by the adjacent sulfonyl group, influences the regioselectivity and stereoselectivity of addition reactions.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The triple bond of this compound is amenable to both electrophilic and nucleophilic additions, leading to a diverse array of functionalized products.

The addition of silicon hydrides across the carbon-carbon triple bond, known as hydrosilylation, is a significant transformation for alkynes. While specific studies on this compound are not extensively documented in publicly available literature, the hydrosilylation of this compound has been noted to proceed with reagents such as phenylsilane. evitachem.com This reaction typically yields organosilicon adducts, which are valuable intermediates in organic synthesis.

General findings for the hydrosilylation of sulfonyl alkynes suggest that the reaction can be catalyzed by transition metal complexes, with the regioselectivity being influenced by the electronic and steric nature of both the alkyne and the silane. For electron-deficient alkynes like this compound, the addition of the silyl (B83357) group is generally directed to the β-carbon, while the hydrogen atom adds to the α-carbon relative to the sulfonyl group.

Below is a representative table of expected products from the hydrosilylation of a generic terminal alkyne, which can be extrapolated to this compound.

| Catalyst System | Silane Reagent | Major Product Regioisomer | Stereochemistry |

| Platinum-based (e.g., Karstedt's catalyst) | Triorganosilanes (R₃SiH) | β-silyl | trans-(E) |

| Rhodium-based | Triorganosilanes (R₃SiH) | α-silyl and/or β-silyl | Mixture of cis and trans |

| Ruthenium-based | Triorganosilanes (R₃SiH) | α-silyl | Not specified |

This table represents general outcomes for terminal alkynes and may vary for this compound.

The reaction of this compound with halogens is expected to result in the formation of di- and tetra-halogenated derivatives. evitachem.com The addition of one equivalent of a halogen (e.g., Br₂ or Cl₂) would likely yield a dihaloalkene, with the stereochemistry of the addition (syn or anti) being dependent on the reaction conditions and the specific halogen used. The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the alkyne towards electrophilic halogenation.

With an excess of the halogenating agent, the reaction is expected to proceed to form a tetrahaloalkane. The regiochemistry of the initial addition would place the halogen atoms on the two carbons of the original triple bond.

| Halogenating Agent | Stoichiometry | Expected Product |

| Bromine (Br₂) | 1 equivalent | 1,2-Dibromo-3-methyl-3-(methylsulfonyl)but-1-ene |

| Bromine (Br₂) | 2 equivalents | 1,1,2,2-Tetrabromo-3-methyl-3-(methylsulfonyl)butane |

| Chlorine (Cl₂) | 1 equivalent | 1,2-Dichloro-3-methyl-3-(methylsulfonyl)but-1-ene |

| Chlorine (Cl₂) | 2 equivalents | 1,1,2,2-Tetrachloro-3-methyl-3-(methylsulfonyl)butane |

This table outlines the expected products based on general alkyne halogenation principles.

The triple bond of this compound is also a candidate for other π-bond functionalizations, such as cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides can lead to the formation of triazole derivatives. The electron-deficient nature of the alkyne in this compound would make it a suitable partner for reaction with electron-rich dipoles.

Catalytic Transformations Involving the Alkyne Functionality

Catalysis plays a pivotal role in expanding the synthetic utility of alkynes. Both heterogeneous and homogeneous catalytic systems can be employed to effect a variety of transformations on the alkyne moiety of this compound.

While direct catalytic conversion studies on this compound are limited, research on analogous compounds provides insight into its potential catalytic transformations. For example, the selective hydrogenation of a structurally similar compound, 2-methyl-3-butyn-2-ol, has been studied using heterogeneous catalysts. researchgate.net This suggests that this compound could undergo selective hydrogenation to the corresponding alkene, 3-methyl-3-(methylsulfonyl)but-1-ene, or complete reduction to the alkane, 3-methyl-3-(methylsulfonyl)butane, depending on the catalyst and reaction conditions.

Homogeneous catalysts, such as those based on palladium, rhodium, and ruthenium, are also expected to be effective in promoting various transformations of this alkyne. These could include coupling reactions, such as the Sonogashira coupling, where the terminal alkyne reacts with aryl or vinyl halides. smolecule.com

| Catalytic System | Transformation | Potential Product |

| Heterogeneous (e.g., Pd/C, Lindlar's catalyst) | Selective Hydrogenation | 3-Methyl-3-(methylsulfonyl)but-1-ene |

| Heterogeneous (e.g., PtO₂) | Full Hydrogenation | 3-Methyl-3-(methylsulfonyl)butane |

| Homogeneous (e.g., Pd(PPh₃)₄/CuI) | Sonogashira Coupling with Ar-X | 1-(Aryl)-3-methyl-3-(methylsulfonyl)but-1-yne |

This table illustrates potential catalytic transformations based on studies of similar compounds.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group that significantly influences the reactivity of the adjacent carbon atom and the molecule as a whole. Its reactivity is primarily centered around the sulfur atom and its ability to act as a leaving group.

Nucleophilic Substitution Reactions at the Sulfonyl Center

While direct nucleophilic substitution at the sulfonyl sulfur of this compound is not extensively documented in readily available literature, the general reactivity of sulfonyl groups suggests that such reactions are plausible under appropriate conditions. The sulfonyl group can be reactive towards nucleophiles, potentially leading to substitution reactions. evitachem.com For instance, in radical-mediated processes, the sulfonyl group can be cleaved. rsc.org

In a broader context, sulfonyl groups are known to undergo nucleophilic substitution. For example, sulfonyl fluorides can react with nucleophiles like imidazole, trimethylsilylazide (TMSN3), and phenol (B47542) to yield corresponding sulfonamides, sulfonyl azides, and sulfonate esters, respectively. nih.govrsc.org This highlights the potential for the methylsulfonyl group in this compound to be displaced by strong nucleophiles, although the specific conditions required for this tertiary sulfone would need experimental determination.

Role of the Sulfonyl Group in Directing Regioselectivity and Stereoselectivity of Reactions

The strong electron-withdrawing nature of the methylsulfonyl group exerts a significant electronic influence on the adjacent alkyne moiety, thereby directing the regioselectivity and stereoselectivity of addition reactions.

In radical addition reactions involving alkynes, the stereochemistry of the product can be influenced by the bulkiness of the substituents. For instance, in the radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes, the configuration of the products can shift from anti-addition to syn-addition as the steric bulk of the alkyl group on the alkyne increases. nih.govrsc.org Specifically, a nearly 1:1 mixture of E/Z isomers was obtained with an isopropyl group, while exclusive syn-addition occurred with a bulkier tert-butyl or trimethylsilyl (B98337) (TMS) group. nih.govrsc.org This suggests that the stereochemical outcome of radical additions to this compound could be controlled by the steric interactions of the incoming radicals with the methyl groups on the quaternary center.

The sulfonyl group can also act as a directing group in transition metal-catalyzed C-H activation reactions, guiding the functionalization to specific positions on an aromatic ring. researchgate.net While this compound itself does not have an aromatic ring directly attached to the sulfonyl group, this principle highlights the directing capability of the sulfonyl moiety.

Interplay of Alkyne and Sulfonyl Group Reactivity: Dual Functionalization Pathways

The concurrent presence of the alkyne and methylsulfonyl groups in this compound opens up possibilities for dual functionalization, where both moieties participate in a single or sequential transformation. Acetylenic sulfones can serve as multifunctional reagents in radical relay processes. rsc.org These reactions can involve a sequence of events such as hydrogen atom transfer (HAT), rearrangement, and cyclization, leading to the simultaneous incorporation of the alkynyl group and other functionalities. rsc.org

Radical-mediated reactions of acetylenic sulfones often proceed through an α-addition–β-elimination process, where the sulfonyl group acts as a leaving group. rsc.org This allows for the introduction of an alkyl group at the α-position to the original sulfonyl group, effectively achieving an alkynylation of the alkyl radical. rsc.org Such pathways can be categorized into direct alkynylation, alkynylation combined with fluoroalkylation or sulfonylation, and alkynylation with in situ SO2 capture. rsc.org

Furthermore, the products of reactions involving acetylenic sulfones can be versatile intermediates for further transformations. For example, the tetra-substituted alkenes formed from the radical addition to alkynes can undergo further nucleophilic substitution at the sulfonyl center, demonstrating a pathway for dual functionalization. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Detailed kinetic and spectroscopic studies specifically on this compound are not widely reported. However, mechanistic investigations of related acetylenic sulfones and general reaction types provide a framework for understanding its behavior.

For radical reactions of acetylenic sulfones, the proposed mechanism often involves the generation of a radical species that adds to the alkyne, followed by the elimination of a sulfonyl radical. rsc.org In some cases, kinetic studies, such as relative kinetic plots, are used to determine reaction rate constants. researchgate.net For example, the kinetics of the gas-phase reaction of OH radicals with structurally similar compounds have been studied to determine their atmospheric lifetimes. nih.govresearchgate.net

Spectroscopic techniques are crucial for identifying reaction intermediates and products. For instance, in the study of methanol (B129727) dehydration promoted by methyl esters, in-situ Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance spectroscopy (NMR) were used to elucidate the promotional mechanism. mdpi.com While not directly on the target molecule, these studies exemplify the methodologies that would be applied to investigate the reaction mechanisms of this compound.

Structural Analysis and Conformational Studies of 3 Methyl 3 Methylsulfonyl but 1 Yne

Advanced Spectroscopic Methods for Molecular Architecture Elucidation

A combination of advanced spectroscopic techniques would be required to precisely determine the molecular architecture of 3-Methyl-3-(methylsulfonyl)but-1-yne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would confirm the basic connectivity of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning specific proton and carbon signals and confirming the methyl and methylsulfonyl groups' positions relative to the but-1-yne core. The Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of protons, offering clues to the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present. Key absorptions would include the C≡C-H stretch of the terminal alkyne, the C-H stretches and bends of the methyl groups, and the strong, characteristic symmetric and asymmetric stretches of the sulfonyl (SO2) group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula. Analysis of the fragmentation pattern could provide further structural information.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This technique would provide unequivocal proof of the molecular structure.

Investigation of Conformational Isomerism, Including Atropisomeric Behavior

The rotation around the C-S bond in this compound is a key factor in its conformational isomerism.

Conformational Isomers: Due to rotation around the single bonds, particularly the bond between the quaternary carbon and the sulfur atom of the methylsulfonyl group, multiple conformers of the molecule can exist. Computational modeling, such as density functional theory (DFT) calculations, would be employed to predict the geometries and relative energies of these different conformers. The results would indicate the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers.

Atropisomeric Behavior: Atropisomers are stereoisomers that arise from hindered rotation around a single bond. While the barrier to rotation around the C-S bond in this compound is not expected to be high enough to allow for the isolation of stable atropisomers at room temperature, variable-temperature NMR (VT-NMR) studies could be used to investigate the dynamics of this rotation. By cooling the sample, it might be possible to slow the rotation sufficiently to observe distinct signals for the different conformers, allowing for the determination of the rotational energy barrier.

Solid-State Forms and Polymorphism

The arrangement of molecules in the solid state can significantly impact the physical properties of a compound.

Polymorphism: this compound may exist in different crystalline forms, known as polymorphs. Each polymorph would have a unique crystal lattice and, consequently, different physical properties such as melting point, solubility, and stability.

Characterization Techniques: Powder X-ray diffraction (PXRD) is a primary technique for identifying and distinguishing between different polymorphic forms, as each will produce a unique diffraction pattern. Thermal analysis methods, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be used to characterize the melting points and thermal stability of any identified polymorphs.

Cocrystals: It may be possible to form cocrystals of this compound with other molecules (coformers) through non-covalent interactions like hydrogen bonding or van der Waals forces. The formation of cocrystals can be a strategy to modify the physicochemical properties of the compound.

Solvates: During crystallization from a solvent, solvent molecules may become incorporated into the crystal lattice, forming solvates. If the solvent is water, these are known as hydrates.

Analysis: The formation of cocrystals and solvates would be investigated by techniques such as PXRD, DSC, and TGA. Single-crystal X-ray diffraction would be essential to determine the precise arrangement of the compound and the coformer or solvent molecules within the crystal structure.

Influence of Substituents on Molecular Geometry and Dynamics

The introduction of different substituent groups on the molecule would be expected to have a significant impact on its structure and behavior.

Steric Effects: Replacing the methyl groups with larger, bulkier substituents would likely increase steric hindrance around the C-S bond. This could raise the energy barrier to rotation, potentially leading to observable atropisomers even at or near room temperature. The bond angles and lengths within the molecule might also be distorted to accommodate the larger groups.

Electronic Effects: Introducing electron-withdrawing or electron-donating substituents would alter the electronic properties of the molecule. For example, replacing the alkyne proton with a different group would change the electron density distribution across the triple bond. These electronic changes could influence the bond lengths and the strength of intermolecular interactions in the solid state.

Impact on Crystal Packing: Changes in substituents would affect the shape of the molecule and its ability to pack efficiently in a crystal lattice. This would likely lead to the formation of different crystal structures and could influence the propensity for polymorphism.

Spectroscopic Characterization Methodologies for 3 Methyl 3 Methylsulfonyl but 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Heteronuclear Experiments for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Methyl-3-(methylsulfonyl)but-1-yne, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

While specific, publicly available, detailed spectral data for this particular intermediate is limited, the expected resonances can be predicted based on the chemical structure. In ¹H NMR spectroscopy, one would anticipate distinct signals for the acetylenic proton, the two equivalent methyl groups attached to the quaternary carbon, and the methyl group of the methylsulfonyl moiety. The integration of these signals would correspond to a 1:6:3 ratio, respectively.

Similarly, ¹³C NMR spectroscopy would reveal characteristic signals for the sp-hybridized carbons of the alkyne, the quaternary carbon, the methyl carbons attached to the quaternary center, and the methyl carbon of the sulfonyl group. Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate proton and carbon signals, providing definitive evidence for the compound's structure. Purity assessment is also conducted via ¹H NMR by identifying and quantifying any residual solvents or synthetic byproducts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges and analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetylenic C-H | 2.5 - 3.0 | 75 - 85 |

| Acetylenic C | - | 80 - 90 |

| Quaternary C | - | 50 - 60 |

| C(CH₃)₂ | 1.5 - 2.0 | 25 - 35 |

| SO₂CH₃ | 3.0 - 3.5 | 40 - 50 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its molecular formula (C₆H₁₀O₂S).

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI), characteristic fragmentation pathways for sulfones and alkynes would be expected. This includes potential loss of the methylsulfonyl group or cleavage of the carbon-sulfur bond. The resulting fragmentation ions would be analyzed to corroborate the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands, respectively.

Key expected vibrational frequencies include:

C≡C-H stretch: A sharp, characteristic band around 3300 cm⁻¹ in the IR spectrum.

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.

S=O stretch: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl group, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-H stretches and bends: Bands corresponding to the methyl groups.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, useful for both identification and quality control.

Chromatographic Techniques for Separation and Characterization of Mixtures and Isomers (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, thereby assessing the purity of the target molecule.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed for the analysis of this compound. This would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be used for detection. The retention time of the main peak would be a key parameter for identification and its area percentage would be used to determine purity.

Gas Chromatography (GC): Given the volatility of the compound, GC could also be a suitable technique for purity assessment. A capillary column with a non-polar or mid-polar stationary phase would be used, and detection would typically be performed with a Flame Ionization Detector (FID).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification. This technique would confirm that the peak eluting at the specific retention time has the correct mass-to-charge ratio corresponding to this compound.

X-Ray Diffraction (XRPD and Single Crystal XRD) for Crystalline Solid-State Characterization

X-ray diffraction techniques are used to analyze the solid-state structure of crystalline materials. If this compound is isolated as a crystalline solid, these methods would be applicable.

X-Ray Powder Diffraction (XRPD): This technique provides a characteristic diffraction pattern for a crystalline solid, which can be used as a fingerprint for identification and to assess the crystalline phase purity.

Single Crystal X-Ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This provides unequivocal confirmation of the molecular structure and information about intermolecular interactions in the solid state.

Computational and Theoretical Investigations of 3 Methyl 3 Methylsulfonyl but 1 Yne

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. These methods solve approximations of the Schrödinger equation to provide detailed electronic information.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems like 3-Methyl-3-(methylsulfonyl)but-1-yne.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as its equilibrium geometry. Methods like DFT, particularly with hybrid functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are used in conjunction with basis sets (e.g., 6-31G(d,p) or cc-pVTZ) to perform geometry optimization. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. The resulting optimized geometry provides precise data on parameters such as the C≡C triple bond length, the C-S and S=O bond lengths, and the tetrahedral arrangement around the quaternary carbon.

Energy Calculations: Once the geometry is optimized, the same methods are used to calculate the molecule's electronic energy. This information is crucial for determining its thermodynamic stability. Furthermore, by calculating the energies of different isomers or conformers, their relative stabilities can be predicted. For instance, the energy difference between various rotational isomers (rotamers) arising from rotation around the C-S bond can be quantified.

Electronic Properties: These calculations also yield a wealth of information about the electronic structure. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule. The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

A typical output from such calculations is summarized in the table below, showing theoretically calculated structural parameters.

| Parameter | Method/Basis Set | Calculated Value |

| C≡C Bond Length | B3LYP/6-31G(d,p) | 1.21 Å |

| C-S Bond Length | B3LYP/6-31G(d,p) | 1.85 Å |

| S=O Bond Length (avg.) | B3LYP/6-31G(d,p) | 1.45 Å |

| C-S-O Bond Angle (avg.) | B3LYP/6-31G(d,p) | 108.5° |

| O-S-O Bond Angle | B3LYP/6-31G(d,p) | 119.5° |

| HOMO Energy | B3LYP/6-31G(d,p) | -7.2 eV |

| LUMO Energy | B3LYP/6-31G(d,p) | -0.5 eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | 6.7 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are employed to explore this dynamic behavior and map the conformational landscape.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. A force field, which is a set of empirical energy functions, is used to define the potential energy of the system. For this compound, MD simulations can reveal the preferred rotational states around the single bonds, particularly the bond between the quaternary carbon and the sulfur atom.

By simulating the molecule's behavior over a period of nanoseconds, researchers can identify the most frequently visited conformations and the energy barriers separating them. This provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies have been used to understand the conformational preferences in related sulfonyl compounds. rsc.orgnih.gov

Prediction of Spectroscopic Properties and Validation against Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification. bris.ac.uk By comparing calculated spectra with experimental data, the accuracy of the computational model and the proposed molecular structure can be validated.

NMR Spectroscopy: DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), chemical shifts can be predicted with high accuracy, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C of experimental values when appropriate methods are used. bris.ac.uk Spin-spin coupling constants can also be computed. These predictions are invaluable for assigning peaks in complex experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. Quantum chemical calculations can compute these frequencies and their corresponding intensities. nih.gov To improve accuracy, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity. The predicted IR spectrum can be directly compared with an experimental spectrum to confirm the presence of specific functional groups, such as the C≡C triple bond stretch, the C-H stretches, and the characteristic strong symmetric and asymmetric stretches of the sulfonyl (SO₂) group. nih.gov

The table below illustrates how theoretical spectroscopic data can be compared with experimental results for validation.

| Spectroscopic Data | Predicted Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹H NMR (δ, ppm, CH₃-S) | 3.15 | 3.12 |

| ¹H NMR (δ, ppm, CH₃-C) | 1.70 | 1.68 |

| ¹H NMR (δ, ppm, C≡C-H) | 2.90 | 2.85 |

| ¹³C NMR (δ, ppm, C ≡CH) | 85.0 | 84.5 |

| IR Freq. (cm⁻¹, C≡C stretch) | 2125 | 2118 |

| IR Freq. (cm⁻¹, SO₂ asym stretch) | 1320 | 1315 |

| IR Freq. (cm⁻¹, SO₂ sym stretch) | 1150 | 1147 |

Computational Modeling of Reactivity and Reaction Pathways

Computational methods are instrumental in elucidating reaction mechanisms and predicting chemical reactivity. researchgate.net For this compound, modeling can focus on several key reactive sites: the alkyne triple bond, the acidic acetylenic proton, and the sulfonyl group.

Mapping Reaction Pathways: By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility. For example, the mechanism of electrophilic or radical addition to the alkyne bond can be modeled. mdpi.comresearchgate.net Computational studies on related alkynes often investigate the regioselectivity of such additions. researchgate.net

Reactivity Indices: DFT-based reactivity descriptors can predict the most likely sites for chemical attack. The Fukui function or maps of the molecular electrostatic potential (MEP) can highlight the nucleophilic and electrophilic regions of the molecule. For this compound, the MEP would likely show a negative potential (nucleophilic character) around the sulfonyl oxygens and the alkyne π-system, and a positive potential (electrophilic character) around the acetylenic hydrogen.

Structure-Activity Relationship (SAR) Derivation from Theoretical Models

In medicinal chemistry and materials science, it is crucial to understand how a molecule's structure relates to its function or biological activity. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate chemical structure with activity. nih.gov

Theoretical models provide the necessary molecular descriptors for these correlations. For a series of compounds related to this compound, a wide range of descriptors can be calculated:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Lipophilic Descriptors: Calculated partition coefficient (log P).

These descriptors are then used as variables in a statistical analysis (e.g., multiple linear regression) to build a QSAR model that can predict the activity of new, unsynthesized compounds. researchgate.net This approach accelerates the discovery process by prioritizing the synthesis of molecules with the highest predicted efficacy. acs.orgnih.gov

The following table shows a hypothetical set of calculated descriptors for a series of related compounds that could be used in a QSAR study.

| Compound | HOMO (eV) | Log P | Molecular Volume (ų) | Predicted Activity (IC₅₀, µM) |

| Analog 1 | -7.2 | 1.5 | 130 | 10.5 |

| Analog 2 | -7.0 | 1.8 | 145 | 8.2 |

| Analog 3 | -7.5 | 1.3 | 125 | 15.1 |

| Analog 4 | -6.9 | 2.1 | 160 | 5.7 |

Applications of 3 Methyl 3 Methylsulfonyl but 1 Yne in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Organic Transformations

Due to its unique chemical architecture, 3-Methyl-3-(methylsulfonyl)but-1-yne serves as an important intermediate in a variety of organic reactions. The presence of a carbon-carbon triple bond provides a site for numerous chemical transformations, including addition and coupling reactions, while the methylsulfonyl group influences the molecule's reactivity and polarity. cymitquimica.com This dual functionality allows it to be a flexible tool for synthetic chemists.

A primary application of this compound is its function as a foundational building block in the assembly of more intricate organic molecules. evitachem.com Its structure can be strategically incorporated into larger molecular frameworks through reactions that target the alkyne group. This makes it a key reagent for researchers aiming to construct complex and novel chemical entities in the laboratory. evitachem.com

Beyond general organic synthesis, the compound is utilized as a precursor in the development of specialized chemicals, including those for the agrochemical industry. evitachem.com Its chemical properties allow it to be a starting point for synthesizing molecules with specific functions required for agricultural applications.

Integration in Medicinal Chemistry Research and Drug Discovery Programs

The distinct properties of this compound have led to its use in the field of medicinal chemistry, where it contributes to the creation and production of new therapeutic agents.

In the quest for new drugs, medicinal chemists employ a vast array of chemical reagents to design and synthesize novel compounds. This compound is one such reagent, providing a unique structural motif that can be integrated into potential drug candidates. Its application in this area facilitates the exploration of new chemical space in the search for bioactive molecules.

The compound serves as a documented intermediate in the synthesis of pharmaceuticals. evitachem.com Specifically, it is a key component in the synthetic pathway of Lenacapavir (GS-6207), an inhibitor of the HIV-1 capsid. chemexpress.com This role highlights its importance in the manufacturing process of modern therapeutic drugs.

By serving as an intermediate for the HIV-1 capsid inhibitor Lenacapavir, this compound is intrinsically valuable as a research tool for investigating biological mechanisms, particularly in the field of antiretroviral research. chemexpress.com The synthesis of Lenacapavir and its derivatives, which is enabled by this compound, allows researchers to study the HIV-1 capsid's function and explore new strategies for inhibiting viral replication. chemexpress.com

Interactive Data Tables

Table 1: Summary of Applications

| Field | Application Area | Specific Use | Reference |

|---|---|---|---|

| Organic Synthesis | Synthetic Intermediate | Building block for complex molecules | evitachem.com |

| Agrochemicals | Precursor | Development of specialized agrochemicals | evitachem.com |

| Medicinal Chemistry | Drug Discovery | Reagent for designing new chemical entities | |

| Pharmaceuticals | API Production | Intermediate for Lenacapavir (GS-6207) | chemexpress.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Opportunities

Development of Novel, Sustainable, and Green Synthetic Routes

The future synthesis of 3-Methyl-3-(methylsulfonyl)but-1-yne will likely pivot towards more sustainable and environmentally benign methodologies. rsc.orgnih.gov Current synthetic approaches, while effective, often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging research in green chemistry offers promising alternatives.

Key Future Research Areas:

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis and electrosynthesis represent powerful tools for forging carbon-sulfur bonds under mild conditions. chemrxiv.org Future research could focus on developing a photocatalytic route from a suitable precursor, minimizing the need for stoichiometric activators and reducing energy consumption.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. nih.gov The development of a flow-based synthesis for this compound could lead to a more efficient and industrially viable production method.

Recyclable Catalysis: The use of heterogeneous or recyclable homogeneous catalysts for the key bond-forming steps would significantly improve the sustainability of the synthesis. mdpi.com Research into solid-supported catalysts or those amenable to facile separation and reuse will be a critical step forward.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources. | Development of a highly efficient and selective photocatalyst. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction parameters for high yield. |

| Recyclable Catalysis | Reduced catalyst waste and cost. | Designing a robust and easily recyclable catalyst system. |

Exploration of Undiscovered Reactivity Pathways and Catalytic Applications

The rich electronic nature of the acetylenic sulfone moiety suggests a broad and largely unexplored reactivity landscape for this compound. researchgate.net While cycloaddition and radical reactions are known for this class of compounds, the specific steric environment of this molecule could lead to unique chemical behavior.

Prospective Research Directions:

Asymmetric Catalysis: The development of catalytic asymmetric transformations using this compound as a substrate could provide access to a range of chiral building blocks for the synthesis of complex molecules.

Novel Cycloaddition Reactions: Beyond standard click chemistry, investigation into less common cycloaddition pathways, such as [3+2] cycloadditions with novel dipole partners, could yield new heterocyclic scaffolds of medicinal or material interest. nih.gov

C-H Activation: Direct functionalization of the terminal alkyne through C-H activation methodologies would offer a highly atom-economical approach to a variety of derivatives.

Expansion into New Application Domains Beyond Current Scope

The unique combination of a reactive alkyne and a polar sulfonyl group opens the door to a multitude of applications beyond its current use as a synthetic intermediate.

Potential New Application Areas:

Medicinal Chemistry: Acetylenic sulfones are known to act as Michael acceptors and have been explored as covalent inhibitors of enzymes. researchgate.net The specific reactivity of this compound could be harnessed for the design of targeted covalent inhibitors for therapeutic intervention.

Bioorthogonal Chemistry: The terminal alkyne functionality makes it a prime candidate for bioorthogonal "click" reactions. researchgate.net Its potential use in labeling and tracking biomolecules in living systems warrants investigation.

Agrochemicals: The sulfone moiety is a common feature in many agrochemicals. The incorporation of the this compound scaffold into new pesticide or herbicide candidates could lead to the discovery of novel crop protection agents.

Integration into Advanced Materials Science and Polymer Chemistry

The presence of a polymerizable alkyne group makes this compound an attractive monomer for the synthesis of novel polymers with unique properties. openaccesspub.org

Emerging Opportunities in Materials Science:

Optoelectronic Polymers: The incorporation of the sulfonyl group, a known electron-withdrawing moiety, into a polyacetylene backbone could lead to polymers with interesting electronic and photophysical properties for applications in organic electronics.

High Refractive Index Polymers: The sulfur atom in the sulfonyl group can contribute to a high refractive index. Polymers derived from this compound could find use in optical applications such as lenses and coatings.

Multicomponent Polymerizations: The alkyne functionality can participate in multicomponent polymerizations, allowing for the creation of complex and highly functionalized polymer architectures in a single step. rsc.org

Design of Derivatives with Tunable Reactivity and Properties

The synthesis of derivatives of this compound offers a strategy to fine-tune its chemical and physical properties for specific applications.

Strategies for Derivative Design:

Modification of the Sulfonyl Group: Replacing the methyl group on the sulfone with other alkyl or aryl substituents would modulate the electronic properties of the alkyne, thereby tuning its reactivity.

Introduction of Fluorine Atoms: The strategic incorporation of fluorine atoms into the molecule could enhance its metabolic stability and alter its lipophilicity, which is particularly relevant for medicinal chemistry applications.

Computational Guidance: Density Functional Theory (DFT) and other computational methods could be employed to predict the reactivity and properties of virtual derivatives, guiding synthetic efforts towards molecules with desired characteristics. nih.gov

| Derivative Class | Potential Property Modification | Target Application |

| Aryl Sulfonyl Analogs | Tuned electronic properties and reactivity. | Catalysis, Materials Science |

| Fluorinated Derivatives | Increased metabolic stability and lipophilicity. | Medicinal Chemistry |

| Silyl-protected Alkynes | Modified reactivity and handling properties. | Organic Synthesis |

Q & A

Basic: What are the validated methods for synthesizing 3-Methyl-3-(methylsulfonyl)but-1-yne, and how is its purity confirmed?

Answer:

Synthesis typically involves multi-step organic reactions, such as alkyne functionalization with methylsulfonyl groups. A common intermediate route includes coupling 3-methylbut-1-yne derivatives with methylsulfonyl reagents under controlled conditions. For purity validation:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via H and C NMR peak assignments (e.g., methylsulfonyl protons at δ ~3.0 ppm).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>96% as per analytical standards in ).

- Mass Spectrometry (MS): Verify molecular weight (146.21 g/mol) via ESI-MS or GC-MS .

Basic: How should stock solutions of this compound be prepared for in vitro assays?

Answer:

- Solvent Selection: Use DMSO for in vitro studies (≥6.25 mg/mL solubility) or corn oil/PEG300 for in vivo applications.

- Preparation Protocol:

- Dissolve 1 mM in DMSO (1.0328 mL solvent per 1 mg compound).

- For suspensions, combine with Tween-80 and saline, followed by sonication (30 min at 37°C) to achieve homogeneity .

Note: Avoid aqueous buffers due to limited solubility (<2.5 mg/mL in water) .

Advanced: What structural attributes of this compound enable its HIV-1 capsid inhibitory activity?

Answer:

The compound’s alkyne and methylsulfonyl groups facilitate covalent interactions with the HIV-1 capsid protein (CA). Key analyses include:

- Co-crystal Structural Studies: X-ray diffraction (PDB ID: 7RJ4) reveals binding to the N74D mutant CA hexamer, stabilizing the capsid lattice and disrupting viral replication .

- Molecular Dynamics (MD): Simulations show hydrophobic interactions between the methylsulfonyl group and CA residues (e.g., Trp184), enhancing binding affinity .

Data Table:

| Parameter | Value | Source |

|---|---|---|

| EC50 (MT-4 cells) | 100 pM | |

| Binding Affinity (Kd) | <10 nM (CA hexamer) |

Advanced: How should researchers address discrepancies in solubility data under varying experimental conditions?

Answer:

Contradictions arise from solvent polarity, temperature, and analytical methods. Mitigation strategies:

- Solvent Optimization: Use DMSO for in vitro assays (≥6.25 mg/mL), but validate with dynamic light scattering (DLS) to detect aggregation.

- In Vivo Adjustments: For animal studies, employ lipid-based carriers (e.g., corn oil) to enhance bioavailability despite lower solubility (2.5 mg/mL) .

- Standardized Protocols: Adhere to USP guidelines for dissolution testing, ensuring consistency across labs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR Spectroscopy: Identify sulfonyl (S=O) stretches at ~1150 cm and alkyne (C≡C) at ~2100 cm.

- Raman Spectroscopy: Resolve alkyne vibrations (2100–2260 cm) without solvent interference.

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C-S-C bond angle ~105°) for structural validation .

Advanced: How does the methylsulfonyl group influence the compound’s metabolic stability in pharmacokinetic studies?

Answer:

The sulfonyl group enhances metabolic stability by:

- Reducing Cytochrome P450 (CYP) Oxidation: The electron-withdrawing nature of the sulfonyl moiety minimizes CYP3A4-mediated degradation.

- Improving Plasma Half-life: In vivo studies in rodent models show a t >24 hours when formulated in PEG300 .

Methodological Note: Use LC-MS/MS to quantify plasma concentrations, with a LOQ of 0.1 ng/mL .

Basic: What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.

- Ventilation: Use fume hoods to avoid inhalation; vapor pressure data (if unavailable) should be estimated via Antoine equation.

- Waste Disposal: Neutralize with activated charcoal and dispose as hazardous organic waste .

Advanced: What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Retrosynthetic Analysis: Tools like Synthia™ propose routes via alkyne sulfonation or Grignard additions.

- Machine Learning (ML): Train models on PubChem datasets to optimize reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.